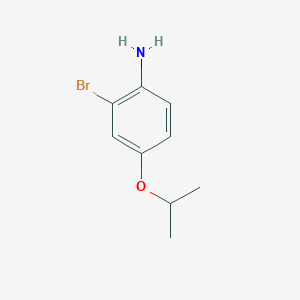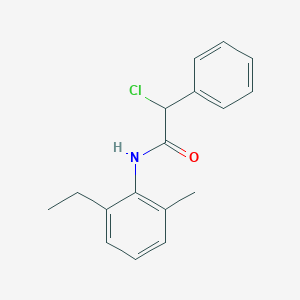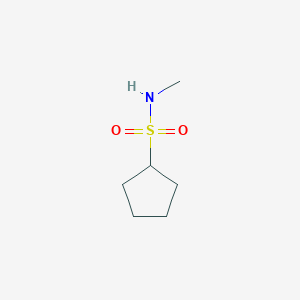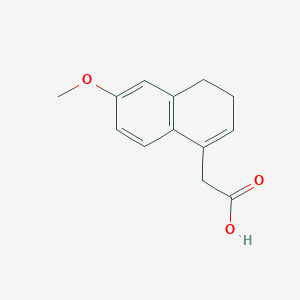
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid
説明
“2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid” is a chemical compound with the molecular formula C13H14O3 . It is used in organic chemistry as a building block for the synthesis of various aryl compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene core with a methoxy group at the 6-position and an acetic acid group at the 2-position . The exact 3D structure is not available in the current literature.科学的研究の応用
Chemical Synthesis and Reaction Studies
Synthesis of Guareschi Imide and Related Compounds
The compound was used in the synthesis of 4-(6′-Methoxy-3′,4′-dihydronaphthalen-1′-yl)butan-2-one, leading to the Guareschi imide and related materials, demonstrating its utility in organic synthesis (Collins & James, 1989).
Metabolic Oxidation Path Studies
In the context of medicinal chemistry, this compound was involved in the study of the major metabolic oxidation paths for certain receptor antagonists (Risch et al., 2015).
Enantioselective Electrochemical Oxidation
The compound's derivatives were used in exploring the enantioselective electrochemical oxidation of enol acetates, contributing to asymmetric synthesis research (Maekawa et al., 2003).
Organic Compound Transformation Studies
Solvolytic Elimination and Aromatization
Studies have been conducted on solvolytic elimination (aromatization) processes involving related compounds, aiding in the understanding of chemical transformations (Jia & Thibblin, 2001).
Synthesis of C-Methylated Hydrochrysenediols
Researchers have synthesized related compounds as part of exploring the structure and function of estrogens (Collins et al., 1988).
Other Applications
Novel Synthesis Approaches
There have been developments in the novel synthesis of related compounds and their rearrangements, contributing to organic chemistry methodologies (Collins et al., 1994).
Applications in Sphingosine-1-Phosphate (S1P) Receptor Agonism
The discovery of ceralifimod, an S1P receptor agonist, involved the use of a derivative of this compound for treating autoimmune diseases (Kurata et al., 2017).
Biomedical Analysis and Labeling
The compound's derivative, 6-methoxy-4-quinolone, has been used as a stable fluorophore in biomedical analysis, demonstrating its potential in diagnostic applications (Hirano et al., 2004).
作用機序
Target of Action
Similar compounds, such as chalcone analogues, have been shown to inhibit monoamine oxidase enzymes .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets by binding to the active site, leading to inhibition of the enzyme .
Biochemical Pathways
Inhibition of monoamine oxidase enzymes can affect various biochemical pathways, including neurotransmitter metabolism .
Result of Action
Inhibition of monoamine oxidase enzymes can lead to increased levels of monoamine neurotransmitters, which can have various effects on cellular function .
特性
IUPAC Name |
2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJAOUWMVAESSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



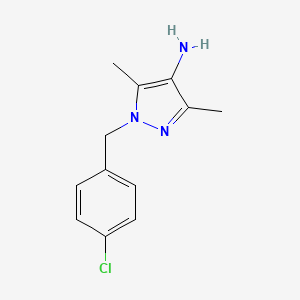
![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

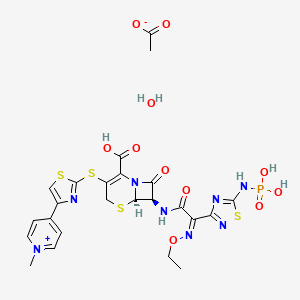

![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
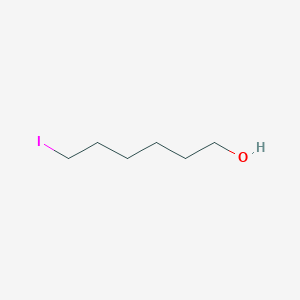


![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
